![molecular formula C33H44N4O B1681498 N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide](/img/structure/B1681498.png)
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide
Descripción general
Descripción
SB 414240 es un compuesto orgánico sintético que actúa como antagonista de los receptores de neuroquinina 2 y neuroquinina 3. Fue desarrollado inicialmente por SmithKline Beecham Pharmaceuticals y se utiliza principalmente en la investigación preclínica por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades del sistema nervioso, particularmente la inflamación y el dolor neurogénicos .
Métodos De Preparación
La síntesis de SB 414240 implica varios pasos. El material de partida, un ácido carboxílico disponible comercialmente, se esterifica primero usando cloruro de oxalilo en diclorometano, seguido de la reacción con metanol para formar un éster metílico. Este intermedio se bromada luego utilizando N-bromosuccinimida y peróxido de dibenzoílo catalítico bajo condiciones de reflujo
Análisis De Reacciones Químicas
SB 414240 experimenta varias reacciones químicas, que incluyen:
Aplicaciones Científicas De Investigación
SB 414240 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de referencia en el estudio de los antagonistas del receptor de neuroquinina.
Biología: El compuesto se usa para investigar el papel de los receptores de neuroquinina en varios procesos biológicos.
Medicina: Los estudios preclínicos se centran en sus posibles efectos terapéuticos en el tratamiento de la inflamación y el dolor neurogénicos.
Industria: Si bien no se utiliza ampliamente en aplicaciones industriales, sirve como una herramienta valiosa en la investigación y el desarrollo farmacéutico
Mecanismo De Acción
SB 414240 ejerce sus efectos antagonizando los receptores de neuroquinina 2 y neuroquinina 3. Estos receptores están involucrados en la transmisión de señales de dolor e inflamatorias en el sistema nervioso. Al bloquear estos receptores, SB 414240 puede reducir potencialmente la inflamación neurogénica y aliviar el dolor .
Comparación Con Compuestos Similares
SB 414240 es único en su actividad antagónica dual contra los receptores de neuroquinina 2 y neuroquinina 3. Compuestos similares incluyen:
Aprepitant: Un antagonista del receptor de neuroquinina 1 que se usa para prevenir las náuseas y los vómitos inducidos por la quimioterapia.
Osanetant: Un antagonista del receptor de neuroquinina 3 investigado por su potencial en el tratamiento de trastornos psiquiátricos.
Saredutant: Un antagonista del receptor de neuroquinina 2 estudiado por sus efectos antidepresivos y ansiolíticos
SB 414240 destaca por su actividad combinada en los receptores de neuroquinina 2 y neuroquinina 3, lo que lo convierte en un compuesto valioso para la investigación en la inflamación neurogénica y el manejo del dolor.
Propiedades
Fórmula molecular |
C33H44N4O |
|---|---|
Peso molecular |
512.7 g/mol |
Nombre IUPAC |
N-[(2S)-3,3-dimethylbutan-2-yl]-2-phenyl-3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C33H44N4O/c1-24(33(2,3)4)34-32(38)30-27-15-9-10-16-29(27)35-31(25-13-7-5-8-14-25)28(30)23-36-21-17-26(18-22-36)37-19-11-6-12-20-37/h5,7-10,13-16,24,26H,6,11-12,17-23H2,1-4H3,(H,34,38)/t24-/m0/s1 |
Clave InChI |
RTUNBOPBBCULLC-DEOSSOPVSA-N |
SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
SMILES isomérico |
C[C@@H](C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
SMILES canónico |
CC(C(C)(C)C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)CN4CCC(CC4)N5CCCCC5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
N-(1,2,2-trimethylpropyl)-3-((4-piperidin-1-yl)piperidin-1-yl)methyl-2-phenylquinoline-4-carboxamide SB 414240 SB-414240 SB414240 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

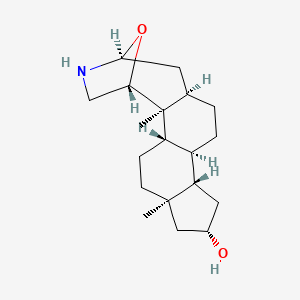




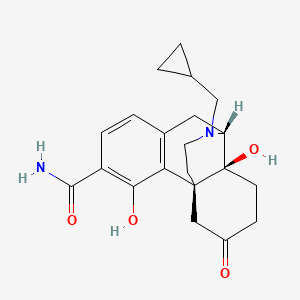
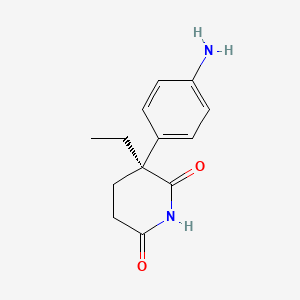


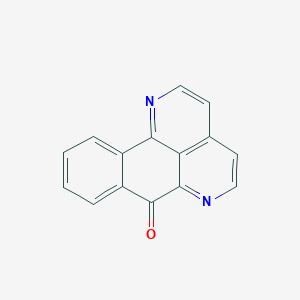
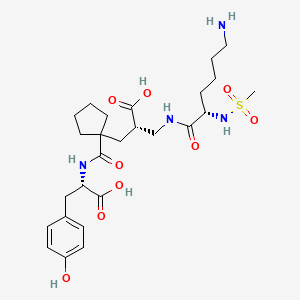
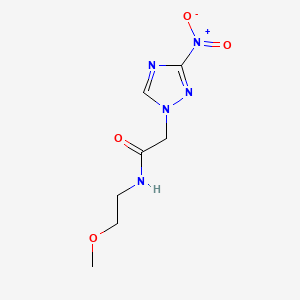
![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)
